2-Bromo-5-tert-butyl-1,3-difluorobenzene

Catalog No.
S14044050
CAS No.
M.F
C10H11BrF2
M. Wt
249.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-tert-butyl-1,3-difluorobenzene

Product Name

2-Bromo-5-tert-butyl-1,3-difluorobenzene

IUPAC Name

2-bromo-5-tert-butyl-1,3-difluorobenzene

Molecular Formula

C10H11BrF2

Molecular Weight

249.09 g/mol

InChI

InChI=1S/C10H11BrF2/c1-10(2,3)6-4-7(12)9(11)8(13)5-6/h4-5H,1-3H3

InChI Key

ZBXUHDFWSOVTKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)F)Br)F

2-Bromo-5-tert-butyl-1,3-difluorobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and a tert-butyl group on a benzene ring. Its molecular formula is C10H11BrF2C_{10}H_{11}BrF_{2} and it has a molecular weight of approximately 249.1 g/mol. The compound features a difluorobenzene structure with a bromine substituent at the 2-position and a tert-butyl group at the 5-position, contributing to its unique chemical properties and reactivity.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution, leading to products such as hydroxy or amino derivatives.
  • Oxidation and Reduction: The compound can be oxidized to form tert-butyl alcohol or reduced to yield 5-tert-butyl-1,3-difluorobenzene.
  • Coupling Reactions: It participates in coupling reactions like Suzuki or Heck coupling, where the bromine atom is substituted by aryl groups in the presence of palladium catalysts.

Common Reagents and Conditions

  • Nucleophilic Substitution: Typically involves reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
  • Coupling Reactions: Conducted using palladium catalysts along with bases like potassium carbonate.

Research into the biological activity of 2-Bromo-5-tert-butyl-1,3-difluorobenzene suggests potential antimicrobial and anticancer properties. Its unique structure may influence its interaction with biological systems, making it a candidate for further exploration in medicinal chemistry and drug development.

The synthesis of 2-Bromo-5-tert-butyl-1,3-difluorobenzene typically involves bromination of 5-tert-butyl-1,3-difluorobenzene. This reaction is commonly carried out using bromine or other brominating agents in the presence of catalysts like iron or aluminum bromide under controlled conditions to ensure selective substitution at the desired position on the benzene ring.

Industrial Production

In industrial settings, the synthesis is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation or recrystallization to isolate the desired product.

2-Bromo-5-tert-butyl-1,3-difluorobenzene finds diverse applications in various fields:

  • Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Used in developing new materials with specific electronic or optical properties.
  • Pharmaceutical Research: Acts as a building block in synthesizing potential drug candidates.
  • Chemical Biology: Employed in studying biological systems and developing chemical probes.

The interactions of 2-Bromo-5-tert-butyl-1,3-difluorobenzene with other molecules have been investigated to understand its reactivity and potential biological effects. The presence of both bromine and fluorine atoms enhances its electrophilic character, making it reactive towards nucleophiles. This property is crucial for its application in synthetic chemistry and biological research.

Similar Compounds

  • 2-Bromo-5-tert-butyl-1,3-dimethylbenzene
    • Structure: Contains methyl groups instead of fluorine.
    • Unique Feature: Lacks the difluoro substituents which influence electronic properties.
  • 2-Bromo-5-chloro-1,3-difluorobenzene
    • Structure: Contains a chlorine atom instead of a tert-butyl group.
    • Unique Feature: Different halogen substitution leads to varied chemical properties.
  • 1-Bromo-2,3-difluorobenzene
    • Structure: Bromine is positioned differently on the benzene ring.
    • Unique Feature: Different substitution pattern affects reactivity and applications.

Uniqueness

The uniqueness of 2-Bromo-5-tert-butyl-1,3-difluorobenzene lies in its specific substitution pattern that combines both bromine and fluorine atoms. This combination imparts distinct electronic properties and reactivity compared to similar compounds, making it valuable for specific synthetic applications and research areas.

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

248.00122 g/mol

Monoisotopic Mass

248.00122 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types